molecular formula C9H11ClF3N B6193150 1-[3-(2,2,2-trifluoroethyl)phenyl]methanamine hydrochloride CAS No. 2680543-49-9

1-[3-(2,2,2-trifluoroethyl)phenyl]methanamine hydrochloride

Cat. No.: B6193150
CAS No.: 2680543-49-9
M. Wt: 225.6
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Description

1-[3-(2,2,2-trifluoroethyl)phenyl]methanamine hydrochloride is a chemical compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a methanamine group. This compound is of significant interest due to its unique chemical properties imparted by the trifluoroethyl group, which enhances its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,2,2-trifluoroethyl)phenyl]methanamine hydrochloride typically involves the trifluoroethylation of aniline derivatives. One common method includes the use of 2,2,2-trifluoroethylamine hydrochloride as the fluorine source in a one-pot N–H insertion reaction, catalyzed by iron porphyrin. This reaction proceeds via a cascade diazotization/N-trifluoroethylation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2,2,2-trifluoroethyl)phenyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions, often facilitated by the presence of strong bases or nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various trifluoroethylated derivatives, while oxidation reactions can produce corresponding ketones or aldehydes.

Scientific Research Applications

1-[3-(2,2,2-trifluoroethyl)phenyl]methanamine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(2,2,2-trifluoroethyl)phenyl]methanamine hydrochloride involves its interaction with molecular targets through the trifluoroethyl group. This group enhances the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-[3-(2,2,2-trifluoroethyl)phenyl]methanamine hydrochloride is unique due to the combination of the trifluoroethyl group with the phenyl and methanamine moieties, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.

Properties

CAS No.

2680543-49-9

Molecular Formula

C9H11ClF3N

Molecular Weight

225.6

Purity

95

Origin of Product

United States

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